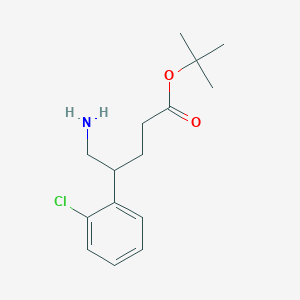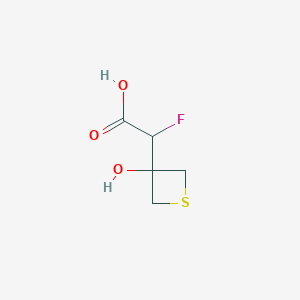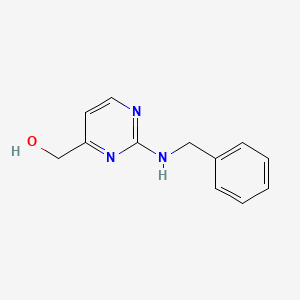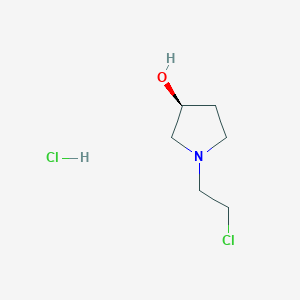
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroethyl group and a pyrrolidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride typically involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted pyrrolidinol derivatives.
Scientific Research Applications
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloroethyl)-3-pyrrolidine: Similar structure but lacks the hydroxyl group.
(S)-1-(2-Chloroethyl)-3-pyrrolidone: Contains a carbonyl group instead of a hydroxyl group.
(S)-1-(2-Chloroethyl)-3-pyrrolidinamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(S)-1-(2-Chloroethyl)-3-pyrrolidinol Hydrochloride is unique due to the presence of both a chloroethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H13Cl2NO |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
(3S)-1-(2-chloroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-2-4-8-3-1-6(9)5-8;/h6,9H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
KNWSBTHIMMUGHQ-RGMNGODLSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CCCl.Cl |
Canonical SMILES |
C1CN(CC1O)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


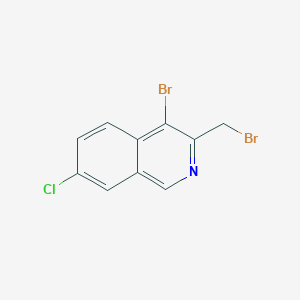
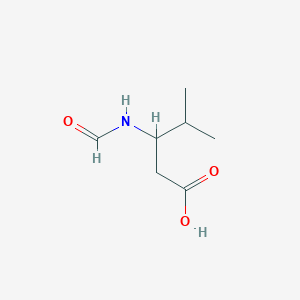
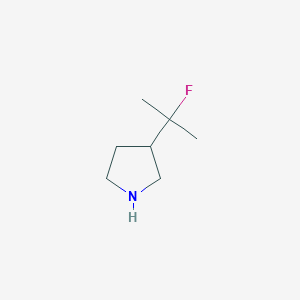
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
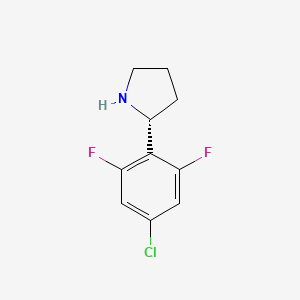
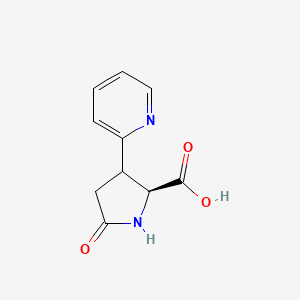
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
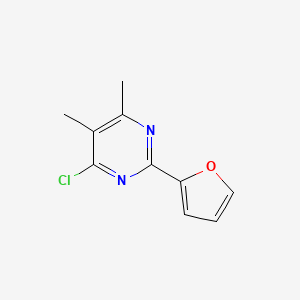
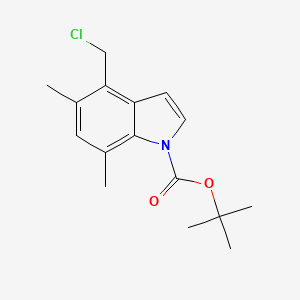
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
